molecular formula C11H12ClNO2S B6151005 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride CAS No. 316829-38-6

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride

Cat. No.: B6151005
CAS No.: 316829-38-6
M. Wt: 257.74 g/mol
InChI Key: VQSNLVAYNDFHID-UHFFFAOYSA-N
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Description

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is an organic compound with the molecular formula C11H12ClNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride typically involves the sulfonation of 2,3,3-trimethylindole. One common method is to react 2,3,3-trimethylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Material Science: The compound is used in the development of fluorescent dyes and sensors due to its ability to form stable conjugates with peptides, proteins, and nucleic acids.

    Bioconjugation: It is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-trimethyl-3H-indole-5-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.

    2,3,3-trimethylindolenine-5-sulfonic acid potassium salt: A potassium salt derivative of the sulfonic acid compound.

Uniqueness

2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonic acid and potassium salt derivatives. This reactivity makes it a valuable intermediate in organic synthesis and bioconjugation applications.

Properties

IUPAC Name

2,3,3-trimethylindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-7-11(2,3)9-6-8(16(12,14)15)4-5-10(9)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSNLVAYNDFHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316829-38-6
Record name 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride
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